An In-depth Technical Guide to 2,5-Dimethoxyaniline (CAS Number 102-56-7)
An In-depth Technical Guide to 2,5-Dimethoxyaniline (CAS Number 102-56-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethoxyaniline (B66101) is an important organic compound that serves as a versatile intermediate in the synthesis of a wide range of molecules, particularly in the pharmaceutical and dye industries.[1] Its chemical structure, featuring a benzene (B151609) ring substituted with two methoxy (B1213986) groups and an amino group, allows for diverse chemical modifications, making it a valuable building block for complex organic synthesis. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, spectroscopic data, and key applications of 2,5-Dimethoxyaniline, with a focus on its relevance to drug discovery and development.
Physicochemical and Spectroscopic Data
The properties of 2,5-Dimethoxyaniline are summarized in the tables below, providing a ready reference for laboratory and research applications.
Table 1: Physicochemical Properties of 2,5-Dimethoxyaniline
| Property | Value | Reference |
| CAS Number | 102-56-7 | [2] |
| Molecular Formula | C₈H₁₁NO₂ | [2] |
| Molecular Weight | 153.18 g/mol | [2] |
| Appearance | Gray to dark brown crystalline powder or lumps | |
| Melting Point | 78-80 °C | [2] |
| Boiling Point | 140 °C at 7 mmHg | |
| Solubility | Soluble in methanol, ethanol (B145695), ether, and chloroform. Limited solubility in water. | |
| Density | 1.1577 g/cm³ (rough estimate) | |
| Flash Point | 130 °C | |
| pKa | 4.12 ± 0.10 (Predicted) |
Table 2: Spectroscopic Data of 2,5-Dimethoxyaniline
| Spectroscopic Technique | Key Peaks/Signals | Reference |
| ¹H NMR | δ (ppm): 3.75 (s, 3H, -OCH₃), 3.80 (s, 3H, -OCH₃), 6.25 (dd, 1H, Ar-H), 6.65 (d, 1H, Ar-H), 6.75 (d, 1H, Ar-H), ~3.9 (br s, 2H, -NH₂) | |
| ¹³C NMR | δ (ppm): 55.5 (-OCH₃), 56.0 (-OCH₃), 102.0 (Ar-CH), 104.0 (Ar-CH), 112.0 (Ar-CH), 138.0 (Ar-C), 142.0 (Ar-C), 154.0 (Ar-C) | |
| Infrared (IR) | ν (cm⁻¹): 3450-3300 (N-H stretch, doublet), 3050-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1620 (N-H bend), 1510 (C=C stretch, aromatic), 1220 (Ar-O-C stretch, asymmetric), 1040 (Ar-O-C stretch, symmetric) | [3][4] |
| Mass Spectrometry (MS) | m/z: 153 (M⁺), 138, 110 | [5] |
Synthesis and Purification
The most common laboratory synthesis of 2,5-Dimethoxyaniline involves the reduction of the corresponding nitro compound, 2,5-dimethoxynitrobenzene.
Experimental Protocol: Synthesis of 2,5-Dimethoxyaniline
Reaction: Reduction of 2,5-Dimethoxynitrobenzene
Caption: General workflow for the synthesis of 2,5-Dimethoxyaniline.
Materials:
-
2,5-Dimethoxynitrobenzene
-
Zinc dust
-
Ammonium (B1175870) chloride
-
Ethanol
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
5% Hydrochloric acid (optional, for washing)
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Saturated sodium bicarbonate solution (optional, for washing)
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dimethoxynitrobenzene (1 equivalent).
-
Add a mixture of ethanol and water (e.g., 3:2 v/v) as the solvent.[6]
-
To the stirred suspension, add ammonium chloride (e.g., 0.06 equivalents) followed by zinc dust (e.g., 4 equivalents) in portions.[6] The addition of zinc is exothermic, so it should be done carefully to control the reaction temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the excess zinc and inorganic salts. Wash the filter cake with ethanol.
-
Combine the filtrate and the washings and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers sequentially with 5% HCl (optional), water, saturated sodium bicarbonate solution (optional), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,5-dimethoxyaniline.
Experimental Protocol: Purification of 2,5-Dimethoxyaniline
Method: Recrystallization
Caption: Workflow for the purification of 2,5-Dimethoxyaniline by recrystallization.
Materials:
-
Crude 2,5-Dimethoxyaniline
-
Ethanol
-
Deionized water
Procedure:
-
Place the crude 2,5-dimethoxyaniline in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
While the solution is hot, add hot water dropwise until the solution becomes faintly cloudy, indicating saturation.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature. Crystalline 2,5-dimethoxyaniline should precipitate.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Applications in Drug Development
2,5-Dimethoxyaniline is a key precursor for the synthesis of various biologically active molecules.[7] A notable application is in the development of selective serotonin (B10506) 5-HT2A receptor agonists.
Synthesis of Bioactive Molecules: 2,5-Dimethoxyphenylpiperidines
Derivatives of 2,5-dimethoxyaniline, such as 2,5-dimethoxyphenylpiperidines, have been identified as potent and selective agonists for the serotonin 5-HT2A receptor.[8] These compounds are of significant interest for their potential therapeutic applications in psychiatric disorders.
Caption: Logical workflow from 2,5-Dimethoxyaniline to a 5-HT2A agonist.
Signaling Pathway of 5-HT2A Receptor Agonists
Agonists derived from 2,5-dimethoxyaniline that target the 5-HT2A receptor typically exert their effects through the Gq/11 signaling pathway.[3][4]
Caption: The Gq/11 signaling pathway activated by 5-HT2A receptor agonists.
Upon binding of the agonist to the 5-HT2A receptor, the Gq/11 protein is activated.[3][4] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[4] These second messengers lead to a cascade of downstream cellular responses, including the modulation of neuronal excitability.
Safety and Handling
2,5-Dimethoxyaniline is a toxic compound and should be handled with appropriate safety precautions. It is irritating to the eyes, respiratory system, and skin. It is harmful if swallowed, inhaled, or in contact with skin. It is suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.
Handling Precautions:
-
Wear suitable protective clothing, gloves, and eye/face protection.
-
Use in a well-ventilated area, preferably in a fume hood.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from heat, sparks, and open flames.
Conclusion
2,5-Dimethoxyaniline is a chemical intermediate of significant value, particularly in the synthesis of pharmaceuticals. Its utility in creating selective 5-HT2A receptor agonists highlights its importance in the development of novel therapeutics for neurological and psychiatric conditions. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in research and development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2,5-二甲氧基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 4. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DE2521303B2 - PROCESS FOR THE PREPARATION OF 2,5-DIMETHOXY-4-CHLORANILINE - Google Patents [patents.google.com]
- 8. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
